Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-d]pyrimidine-3-carboxylate
Description
Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core. This bicyclic system is fused with a pyrazole and pyrimidine ring, where positions 1 and 3 are substituted with a 2-ethoxyethyl group and a methyl carboxylate, respectively.
Properties
IUPAC Name |
methyl 1-(2-ethoxyethyl)-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-3-20-5-4-15-8-6(7(14-15)10(17)19-2)12-11(18)13-9(8)16/h3-5H2,1-2H3,(H2,12,13,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAGWYPCNQELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C(=N1)C(=O)OC)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701560 | |
| Record name | Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792970-10-6 | |
| Record name | Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 792970-10-6
The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.
1. Phosphodiesterase Inhibition
Research indicates that 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines, including the methyl derivative, exhibit potent inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic GMP (cGMP), which has implications in treating erectile dysfunction and pulmonary hypertension. A study demonstrated that these compounds have a high selectivity for PDE5 over other phosphodiesterases, contributing to their therapeutic potential in cardiovascular diseases .
2. Antifungal Activity
A recent investigation assessed the antifungal properties of related pyrazolopyrimidine derivatives against Pythium aphanidermatum, a pathogen affecting olive trees. The results showed that certain derivatives significantly inhibited fungal mycelium growth and reduced zoospore production. Although specific data on this compound were not detailed in this study, the structural similarities suggest potential antifungal activity .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Further studies are necessary to elucidate the exact pathways involved.
Case Study 1: PDE5 Inhibition
In a clinical trial involving patients with erectile dysfunction, a derivative of this compound was administered. The results indicated significant improvements in erectile function scores compared to placebo groups. The mechanism was attributed to enhanced cGMP levels leading to vasodilation in penile tissues .
Case Study 2: Antifungal Efficacy
In agricultural settings, a formulation containing related pyrazolopyrimidine derivatives was tested against Pythium aphanidermatum. The compound demonstrated over 85% inhibition of fungal growth at specific concentrations (300 mg/L), highlighting its potential as a fungicide in crop protection strategies .
Research Findings Summary Table
Comparison with Similar Compounds
Ethyl 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate (CAS 1053656-63-5)
- Substituents : Chlorine atoms at positions 5 and 7, ethyl carboxylate at position 3.
- Molecular Formula : C₈H₆Cl₂N₄O₂.
- Properties : Molar mass 261.06 g/mol, density 1.633 g/cm³, predicted pKa 2.54.
- Comparison : The dichloro substituents increase electrophilicity compared to the dioxo groups in the target compound. This likely enhances reactivity in nucleophilic substitution but reduces hydrogen-bonding capacity. The ethyl ester (vs. methyl in the target) may slow hydrolysis, affecting bioavailability.
1-Ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 109421-38-7)
- Substituents : Ethyl at position 1, methyl at position 3, dioxo groups at 5 and 6.
- Molecular Formula : C₈H₁₀N₄O₃.
- The methyl group at position 3 (vs. methyl carboxylate in the target) eliminates ester hydrolysis as a metabolic pathway.
Functional Group Variations in Heterocyclic Systems
Ethyl 7-Methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo-pyrimidine with phenyl and methyl substituents.
- Properties: Crystal structure data (monoclinic system, space group P2₁/c) and density 1.378 g/cm³.
- The phenyl group enhances lipophilicity, contrasting with the target’s ethoxyethyl group, which may improve aqueous solubility.
Diethyl 8-Cyanoimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Imidazo-pyridine with dual ester groups.
- Properties : Melting point 243–245°C, HRMS-confirmed molecular mass.
- Comparison: The dicarboxylate system increases polarity, while the cyano group introduces metabolic stability. The fused imidazo-pyridine core differs electronically from pyrazolo-pyrimidine, impacting binding interactions.
Structural and Functional Implications
Table 1: Comparative Analysis of Key Compounds
Key Findings
- Solubility : The 2-ethoxyethyl group in the target compound likely enhances water solubility compared to ethyl or methyl substituents in analogs.
- Reactivity : Dioxo groups (target) favor hydrogen bonding over the electrophilic character of dichloro substituents (CAS 1053656-63-5).
- Metabolic Stability : Methyl carboxylate in the target may undergo faster ester hydrolysis than ethyl esters, influencing drug design.
Preparation Methods
Summary Table of Preparation Method Highlights
| Aspect | Description |
|---|---|
| Core synthesis | Cyclocondensation of hydrazines with β-ketoesters and amidines/urea derivatives |
| N-1 substitution | Alkylation with 2-ethoxyethyl halides under basic conditions |
| Ester group introduction | Via β-ketoester precursor or post-synthetic esterification |
| Oxidation | Selective oxidation to 5,7-dioxo using selenium dioxide or manganese dioxide |
| Purification | Recrystallization yielding anhydrous crystalline forms |
| Key considerations | Control of reaction temperature, solvent choice, and reagent stoichiometry for selectivity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation, functional group protection, and esterification. Key steps include:
- Use of nitroarene reductive cyclization with palladium catalysts to form the pyrazolo-pyrimidine core (referenced in analogous syntheses) .
- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd/C or Pd(OAc)₂) to improve yield and selectivity .
- Monitoring via TLC or HPLC to track intermediate formation and purity .
- Critical Consideration : Side reactions (e.g., over-reduction or ester hydrolysis) must be mitigated by controlling pH and avoiding prolonged exposure to moisture.
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?
- Methodological Answer :
- X-ray crystallography provides definitive confirmation of the bicyclic framework and substituent positioning .
- NMR spectroscopy (¹H, ¹³C, and 2D COSY) resolves proton environments, particularly the ethoxyethyl group and pyrimidine-dione moiety .
- FT-IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and dione groups) .
- Validation : Compare experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .
Q. What physicochemical properties are critical for formulating this compound in biological assays?
- Key Properties :
- Solubility : Poor aqueous solubility (common for bicyclic heterocycles) necessitates DMSO or PEG-based vehicles .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage at neutral pH and low temperatures .
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity for membrane penetration .
Advanced Research Questions
Q. How does structural modification of the ethoxyethyl or ester groups influence biological activity?
- Methodological Approach :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing ethoxyethyl with methyl or benzyl groups) and test against target enzymes (e.g., kinases or phosphodiesterases) .
- Case Example : In structurally similar pyrazolo-pyrimidines, iodophenyl or nitrophenyl substitutions enhanced binding affinity by 10–50% compared to methoxy groups .
- Data Analysis : Use dose-response curves (IC₅₀/EC₅₀) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What computational strategies are employed to predict target interactions and pharmacokinetics?
- Advanced Methods :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding stability over 100 ns trajectories to assess conformational flexibility .
- QSAR Modeling : Train models using descriptors like polar surface area and H-bond donors to predict bioavailability .
- ADMET Prediction : Tools like SwissADME estimate hepatic metabolism and CYP450 inhibition risks .
- Validation : Cross-check computational predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Conflict Resolution Framework :
- Step 1 : Compare assay conditions (e.g., cell lines, incubation time) to identify variability sources. For example, contradictory IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Step 2 : Re-evaluate stereochemical purity; enantiomeric impurities as low as 5% can skew results .
- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Case Study : A nitrophenyl analog showed conflicting cytotoxicity in MCF-7 vs. HEK293 cells due to off-target ROS generation, resolved via redox-sensitive dye assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
